7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known by its chemical structure and CAS number 5878-61-5, is a purine derivative that plays a significant role in various biochemical applications. This compound is classified under the category of purine derivatives, which are vital in biological systems due to their involvement in nucleic acid structure and function.
This compound can be synthesized through various chemical reactions involving purine derivatives. It is often sourced from chemical suppliers specializing in pharmaceutical intermediates and research chemicals. The specific synthesis routes may vary depending on the desired purity and yield.
7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is classified as a purine alkaloid. Purines are a group of nitrogen-containing compounds that are fundamental to the structure of nucleotides, which are the building blocks of DNA and RNA.
The synthesis of 7-butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves several key steps:
The reaction conditions (temperature, solvent choice, and reaction time) play a crucial role in determining the yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to monitor the reaction progress and assess product quality.
The molecular structure of 7-butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione features a purine ring system with two methyl groups at positions 1 and 3 and a butyryl substituent at position 7.
CC(=O)N1C(=O)Nc2ncn(C)c2C1=O
.7-butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions typical for purine derivatives:
The reactivity of this compound is influenced by its electronic structure and steric factors associated with the substituents on the purine ring.
The mechanism of action for 7-butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione primarily involves its interaction with biological targets such as enzymes involved in nucleotide metabolism.
Research indicates that this compound may exhibit effects similar to other purines by modulating signal transduction pathways that involve cyclic adenosine monophosphate (cAMP) or other nucleotide derivatives.
7-butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
This compound's significance lies in its potential therapeutic applications and its role as a biochemical tool for understanding complex biological systems.
CAS No.: 62968-45-0
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 1356964-77-6
CAS No.:
CAS No.: